(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride
Description
(2-Fluoro-4-phenylphenyl)methanamine hydrochloride is a benzylamine derivative featuring a biphenyl scaffold with a fluorine atom at the 2-position and a phenyl group at the 4-position of the aromatic ring. The primary amine is attached to the methyl group, forming a hydrochloride salt for enhanced stability and solubility. Its molecular formula is C₁₃H₁₂FN·HCl, with a molecular weight of 237.70 g/mol.
Properties
IUPAC Name |
(2-fluoro-4-phenylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAHXSSMBITICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The resulting amine is subjected to aminomethylation using formaldehyde and a secondary amine to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the phenyl group can influence the compound’s binding affinity and selectivity. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Steric Effects : Biphenyl derivatives (e.g., [3-(4-Methylphenyl)phenyl]methanamine HCl) exhibit bulkier structures, which may reduce solubility but improve receptor binding specificity .
- Synthetic Yields : Alkoxy-substituted analogs (e.g., 4-methoxyphenyl) show higher synthesis yields (75–84%) via transition metal-free catalytic methods, suggesting efficient routes for scalable production .
Spectroscopic and Physicochemical Properties
NMR Data Comparison:
- Target Compound :
- (4-Methoxyphenyl)methanamine HCl :
- (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl: ¹³C NMR: Thienopyran carbons (δ ~25.8–134.3 ppm), CH₂NH₂ (δ ~52.4 ppm) .
Solubility :
- The target compound’s fluorine and biphenyl groups likely reduce water solubility compared to smaller analogs like (4-methoxyphenyl)methanamine HCl, which is soluble in methanol and DMSO .
Biological Activity
(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Nitration : Starting with 2-fluorobenzene, a nitro group is introduced at the para position.
- Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.
- Aminomethylation : The resulting amine undergoes aminomethylation with formaldehyde and a secondary amine.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and phenyl groups enhance the compound's binding affinity and selectivity, while the methanamine group may facilitate hydrogen bonding or electrostatic interactions.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been investigated for its potential as a ligand in receptor binding studies, particularly in relation to histamine receptors and cholinesterase inhibition .
- Gene Expression Modulation : Studies show that it can influence gene transcription by altering histone methylation levels, specifically H3K4me2, which is crucial for gene regulation .
Case Studies
- Histone Methylation :
- Neuroprotective Activity :
Comparison with Similar Compounds
| Compound Name | Binding Affinity | Biological Activity |
|---|---|---|
| (2-Fluoro-4-methylphenyl)methanamine;hydrochloride | Moderate | Cholinesterase inhibitor |
| (2-Fluoro-4-chlorophenyl)methanamine;hydrochloride | High | Histamine receptor antagonist |
| (2-Fluoro-4-bromophenyl)methanamine;hydrochloride | Low | Limited biological activity |
The unique arrangement of the fluorine and phenyl groups in this compound enhances its stability and lipophilicity compared to other derivatives, making it a valuable intermediate in synthesizing bioactive molecules.
Q & A
Q. What synthetic strategies are optimal for producing high-purity (2-Fluoro-4-phenylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Nucleophilic substitution : Reacting 2-fluoro-4-phenylbenzyl chloride with ammonia under anhydrous conditions (e.g., in THF or DCM) to form the amine intermediate, followed by HCl salt formation .
- Catalytic hydrogenation : Using Pd/C or Raney nickel to reduce a nitrile precursor (e.g., 2-fluoro-4-phenylbenzonitrile) to the primary amine, followed by HCl treatment .
Q. Optimization Tips :
- Purity control : Use column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Yield improvement : Optimize stoichiometry (1:3 molar ratio of benzyl chloride to ammonia) and temperature (0–5°C for exothermic reactions) .
Q. How can structural confirmation of (2-Fluoro-4-phenylphenyl)methanamine hydrochloride be achieved using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect aromatic protons as a multiplet (δ 7.2–7.8 ppm), NH₂ signals (δ 1.8–2.2 ppm, broad), and CH₂NH₂ resonance (δ 3.4–3.7 ppm) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position on the aromatic ring .
- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-F absorption (1100–1200 cm⁻¹) validate the amine and fluorine groups .
Q. How do structural modifications (e.g., fluorination, cyclobutyl substitution) influence the biological activity of (2-Fluoro-4-phenylphenyl)methanamine hydrochloride?
Methodological Answer: Comparative studies with analogs reveal:
- Fluorine substitution : Enhances metabolic stability and CNS penetration due to increased lipophilicity and reduced oxidative metabolism .
- Cyclobutyl analogs : Introduce steric hindrance, altering receptor binding kinetics (e.g., for serotonin or dopamine transporters) .
Q. Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-chloro or 2-methoxy derivatives) and test affinity via radiolabeled binding assays (e.g., [³H]paroxetine for serotonin transporters) .
- Pharmacokinetics : Assess ADME properties using in vitro microsomal stability assays and in vivo plasma half-life measurements in rodent models .
Q. What experimental approaches resolve contradictions in reported biological activity data for (2-Fluoro-4-phenylphenyl)methanamine hydrochloride?
Methodological Answer: Discrepancies in activity (e.g., conflicting Ki values) may arise from:
- Assay variability : Standardize protocols (e.g., uniform cell lines, incubation times) .
- Salt form differences : Compare free base vs. hydrochloride activity using parallel dose-response curves .
- Impurity interference : Validate compound purity (>98% via HPLC) before testing .
Case Study :
A study reporting weak dopamine receptor affinity (Ki >1000 nM) contradicted earlier findings (Ki = 120 nM). Resolution involved:
- Repeating assays with tritiated ligands (e.g., [³H]spiperone) instead of fluorescent probes.
- Confirming receptor subtype specificity (D2 vs. D4) via knockout cell models .
Q. How can computational modeling guide the design of derivatives targeting specific neurotransmitter systems?
Methodological Answer:
- Docking simulations : Use Schrödinger Maestro or AutoDock Vina to predict binding poses at serotonin (5-HT1A) or dopamine (D2) receptors .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with activity data to prioritize substituents (e.g., electron-withdrawing groups for enhanced affinity) .
Q. Validation :
- Synthesize top-predicted derivatives and validate via functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
Methodological Answer: Chiral resolution hurdles include:
- Racemization risk : Avoid high temperatures during HCl salt formation; use chiral HPLC (e.g., Chiralpak AD-H column) for separation .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereocontrolled amination .
Case Example :
A scaled-up batch of the (R)-enantiomer showed 90% ee via polarimetry. Post-crystallization with L-tartaric acid improved ee to >99% .
Q. How do formulation parameters (e.g., salt form, excipients) impact the compound’s stability in preclinical studies?
Methodological Answer:
- Hygroscopicity : The hydrochloride salt is hygroscopic; store under nitrogen with desiccants to prevent hydrolysis .
- Excipient compatibility : Use mannitol or lactose in lyophilized formulations to enhance shelf life (>24 months at -20°C) .
Q. Stability Data :
| Condition | Degradation (% after 6 months) |
|---|---|
| -20°C (lyophilized) | <2% |
| 25°C (solution) | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
